N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide is a synthetically engineered molecule known for its intricate structure and multifaceted applications across various scientific domains. This compound stands out due to the presence of a fluoro-substituted phenyl ring, a quinazolinone core, and a nitrobenzamide group, which collectively endow it with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide typically involves several steps:
Formation of the quinazolinone core: : This step involves the condensation of anthranilic acid derivatives with formamide or similar reagents under high-temperature conditions.
Introduction of the fluoro-phenyl group: : This is usually achieved via halogen exchange reactions, where a precursor aromatic compound is treated with a fluorinating agent.
Attachment of the nitrobenzamide group: : This step involves nucleophilic substitution, where the benzamide group is introduced to the substituted quinazolinone intermediate.
Industrial Production Methods
In an industrial setting, the synthesis might utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, while automation and real-time monitoring ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: : It can be oxidized at specific sites, particularly the methyl groups.
Reduction: : The nitro group is susceptible to reduction, forming corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of various reactive sites.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Substituting agents: : Halogenating agents like chlorine (Cl₂), bromine (Br₂), and various organometallic reagents.
Major Products
Products from these reactions vary, including:
Oxidation products: : Aldehydes and carboxylic acids.
Reduction products: : Amines.
Substitution products: : Varied organometallic complexes and halogenated derivatives.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer properties, due to its ability to interact with specific molecular targets.
Industry: : Utilized in the development of advanced materials and chemical formulations, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide exerts its effects typically involves:
Molecular Targets: : It interacts with enzymes, receptors, or other proteins, often inhibiting or modifying their activity.
Pathways: : Modulation of signaling pathways, including those related to cell proliferation and apoptosis, particularly in the context of cancer research.
Comparison with Similar Compounds
Compared to similar compounds, such as:
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-aminobenzamide: : Shares structural similarities but differs in the presence of an amine group instead of a nitro group, which significantly alters its reactivity and applications.
N-(2-bromo-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide: : Replaces the fluoro group with a bromo group, impacting its electronic properties and reactivity.
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide stands out due to its specific combination of functional groups, making it particularly valuable in research and industrial applications where both stability and reactivity are crucial.
This overview should provide a solid foundation for understanding this compound, its synthesis, reactivity, applications, and how it compares to related compounds. Intrigued? What’s the most fascinating part for you?
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-7-8-15(11-21(13)28(31)32)22(29)26-20-12-16(9-10-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRSCSXWEGKSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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